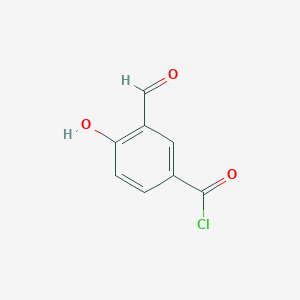
3-formyl-4-hydroxy-benzoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-formyl-4-hydroxy-benzoyl Chloride is an organic compound with significant applications in various fields of chemistry and industry. It is a derivative of benzoic acid and contains both formyl and hydroxyl functional groups, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-hydroxy-benzoyl Chloride typically involves the benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at low temperatures (0–10°C) followed by room temperature (20–30°C) for a few hours . This is followed by reductive cyclization using zinc in methanesulfonic acid at elevated temperatures (100–110°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-formyl-4-hydroxy-benzoyl Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydroxide and various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives.
科学的研究の応用
3-formyl-4-hydroxy-benzoyl Chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-formyl-4-hydroxy-benzoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo deprotonation to form reactive intermediates. These intermediates can further react with other molecules, leading to the formation of complex products .
類似化合物との比較
Similar Compounds
3-formyl-2-hydroxy-benzoyl Chloride: Similar in structure but with the hydroxyl group at a different position.
4-formyl-3-hydroxybenzoic acid: Lacks the chloride group but has similar functional groups.
Uniqueness
3-formyl-4-hydroxy-benzoyl Chloride is unique due to its specific functional group arrangement, which allows for diverse reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry.
特性
CAS番号 |
404354-44-5 |
|---|---|
分子式 |
C8H5ClO3 |
分子量 |
184.57 g/mol |
IUPAC名 |
3-formyl-4-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H5ClO3/c9-8(12)5-1-2-7(11)6(3-5)4-10/h1-4,11H |
InChIキー |
XZIJADAMBVURFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)Cl)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
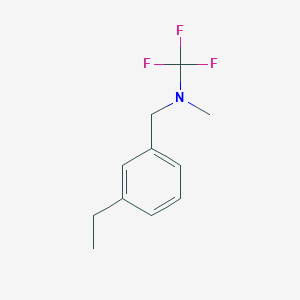

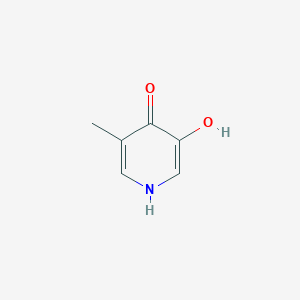
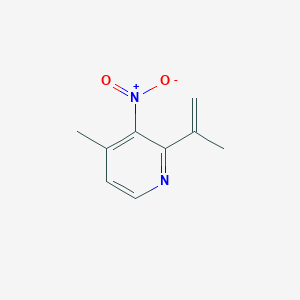



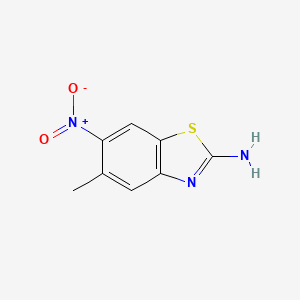
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
